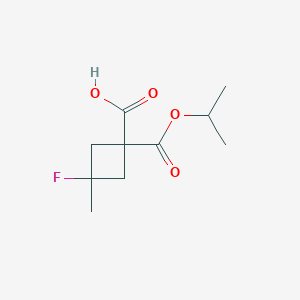
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene is an organic compound with the molecular formula C13H14O. It is a colorless liquid that is used in various chemical applications. The compound consists of a benzene ring substituted with a methoxy group and an ethynylcyclopropyl group, making it a unique structure with interesting chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene typically involves the reaction of 1-ethynylcyclopropylmethanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Nitro, sulfonyl, or halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the methoxy group can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s reactivity and binding affinity with various targets .
Comparación Con Compuestos Similares
Similar Compounds
(1-Ethynylcyclopropyl)benzene: Similar structure but lacks the methoxy group.
1-Methoxy-2-methylbenzene: Similar structure but lacks the ethynylcyclopropyl group.
Uniqueness
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene is unique due to the presence of both the ethynylcyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable compound for various chemical and biological applications .
Propiedades
Fórmula molecular |
C13H14O |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(1-ethynylcyclopropyl)methoxymethylbenzene |
InChI |
InChI=1S/C13H14O/c1-2-13(8-9-13)11-14-10-12-6-4-3-5-7-12/h1,3-7H,8-11H2 |
Clave InChI |
HMSOORDMPYRFMI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CC1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


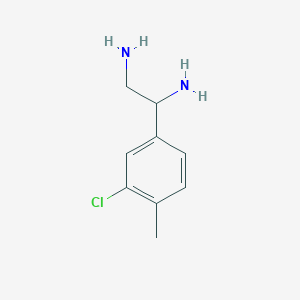
![Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate](/img/structure/B13048026.png)
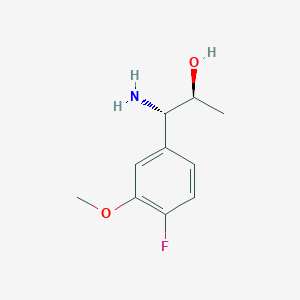
![Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13048036.png)
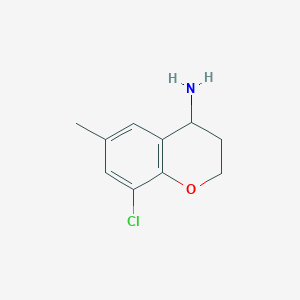
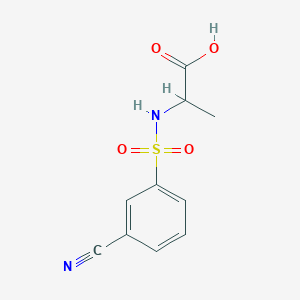
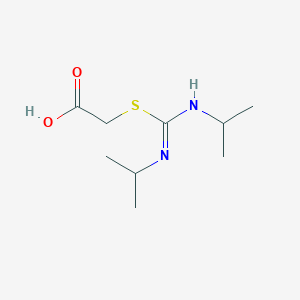
![(1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13048067.png)

![1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B13048074.png)
![7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid](/img/structure/B13048083.png)
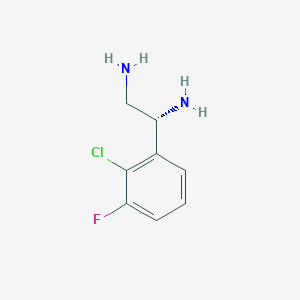
![(3aR,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B13048092.png)
